molecular formula C5H12O2 B13409299 NPG Glycol-d4

NPG Glycol-d4

Cat. No.: B13409299
M. Wt: 108.17 g/mol
InChI Key: SLCVBVWXLSEKPL-KHORGVISSA-N
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Description

NPG Glycol-d4, also known as Neopentyl Glycol-d4, is a deuterated form of Neopentyl Glycol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

NPG Glycol-d4 is synthesized through the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde as an intermediate. This intermediate is then converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .

Industrial Production Methods

In industrial settings, this compound is produced using continuous-flow microreactors. This method involves the condensation disproportionation of formaldehyde and isobutyraldehyde with sodium hydroxide as a catalyst. The reaction conditions, such as temperature, residence time, and molar ratios, are optimized to achieve higher yields and shorter reaction times compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

NPG Glycol-d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and ketones.

    Reduction: this compound.

    Substitution: Esters and ethers

Scientific Research Applications

NPG Glycol-d4 is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of NPG Glycol-d4 involves its ability to form stable complexes with various molecules. This stability is due to the presence of deuterium, which enhances the compound’s resistance to hydrolysis, oxidation, and thermal degradation. The molecular targets and pathways involved include interactions with enzymes and proteins, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Pentaerythritol
  • Trimethylolethane
  • Trimethylolpropane

Comparison

NPG Glycol-d4 is unique due to its deuterated nature, which provides enhanced stability and clearer NMR spectra compared to its non-deuterated counterparts. Additionally, its resistance to hydrolysis, oxidation, and thermal degradation makes it more suitable for various industrial and research applications .

Properties

Molecular Formula

C5H12O2

Molecular Weight

108.17 g/mol

IUPAC Name

1,1,3,3-tetradeuterio-2,2-dimethylpropane-1,3-diol

InChI

InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i3D2,4D2

InChI Key

SLCVBVWXLSEKPL-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C(C)(C)C([2H])([2H])O)O

Canonical SMILES

CC(C)(CO)CO

Origin of Product

United States

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